2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole-2-carboxylic acid
Description
2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole-2-carboxylic acid is a nitroimidazole-oxazole hybrid compound featuring a carboxylic acid substituent. This scaffold is notable for its antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb), where it inhibits mycolic acid biosynthesis via activation into cytotoxic intermediates . Its structure combines a bicyclic imidazo-oxazole core with electron-withdrawing nitro and carboxylic acid groups, influencing pharmacokinetics and target binding .
Properties
Molecular Formula |
C7H7N3O5 |
|---|---|
Molecular Weight |
213.15 g/mol |
IUPAC Name |
2-methyl-6-nitro-3H-imidazo[2,1-b][1,3]oxazole-2-carboxylic acid |
InChI |
InChI=1S/C7H7N3O5/c1-7(5(11)12)3-9-2-4(10(13)14)8-6(9)15-7/h2H,3H2,1H3,(H,11,12) |
InChI Key |
DWAPBHOOGGSRGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN2C=C(N=C2O1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 2-Chloro-4-nitro-1H-imidazole
The synthesis begins with nitration of 2-chloroimidazole using fuming nitric acid () and sulfuric acid () at 0–5°C. This yields 2-chloro-4-nitro-1H-imidazole, a key intermediate for subsequent coupling.
Step 2: Allylation and Dihydroxylation
Methallyl chloride is used to allylate the nitroimidazole intermediate in the presence of potassium carbonate () in dimethylformamide (DMF) at 70°C. The resulting allylated compound undergoes Sharpless asymmetric dihydroxylation using AD-mix-β (tert-butanol/water, 1:1) at 0°C to produce a chiral diol.
Step 3: Cyclization and Carboxylation
The diol intermediate is mesylated using methanesulfonyl chloride () and triethylamine () in dichloromethane (DCM). Intramolecular cyclization under basic conditions (DBU in ethyl acetate) forms the dihydroimidazooxazole core. To introduce the carboxylic acid, the methyl group at position 2 is oxidized using potassium permanganate () in acidic medium, followed by hydrolysis of the resulting ketone to the carboxylic acid.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | , 0°C | 85 |
| Dihydroxylation | AD-mix-β, 0°C | 78 |
| Cyclization | DBU, ethyl acetate | 82 |
| Oxidation | , | 65 |
Step 1: Preparation of 2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole
A modified route from WO2020202205A1 synthesizes the methylated precursor. The diol intermediate is treated with thionyl chloride () to form an epoxide, which undergoes nucleophilic attack by 2-chloro-4-nitroimidazole in the presence of in tetrahydrofuran (THF).
Step 2: C–H Carboxylation
Direct carboxylation at the methyl position is achieved using palladium(II) acetate () and carbon monoxide () under 50 atm pressure in methanol at 120°C. This method bypasses oxidation steps but requires stringent conditions.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | (5 mol%) |
| Solvent | Methanol |
| Temperature | 120°C |
| Yield | 58% |
Mechanistic Insights
Nitration Regioselectivity
The nitro group at position 6 is directed by the electron-withdrawing effect of the oxazole oxygen, favoring electrophilic aromatic substitution at the meta position relative to the heteroatom.
Cyclization Dynamics
Cyclization proceeds via nucleophilic attack of the imidazole nitrogen on the mesylated diol carbon, forming the oxazole ring. DBU facilitates deprotonation, enhancing ring closure efficiency.
Carboxylic Acid Formation
Oxidation of the methyl group follows a radical mechanism initiated by , with the intermediate ketone undergoing haloform-like cleavage to yield the carboxylic acid.
Optimization and Challenges
Yield Improvement Strategies
Stability Considerations
The carboxylic acid group is prone to decarboxylation above 150°C. Storage at 2–8°C under nitrogen is recommended.
Comparative Analysis of Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Steps | 4 | 3 |
| Overall Yield | 32% | 58% |
| Cost | Moderate | High (Pd catalyst) |
| Scalability | High | Limited |
Route 1 is preferable for large-scale synthesis due to lower catalyst costs, while Route 2 offers shorter pathways for research-scale applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methyl group at the 2-position can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon as a catalyst.
Substitution: Reagents such as alkyl halides and strong bases are used to facilitate substitution reactions.
Major Products Formed
Reduction: The reduction of the nitro group results in the formation of 2-amino-6-methyl-2,3-dihydroimidazo[2,1-b]oxazole-2-carboxylic acid.
Substitution: Various substituted derivatives can be formed depending on the reagents used.
Scientific Research Applications
2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis.
Medicine: Investigated for its potential use in the treatment of tuberculosis and other infectious diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole-2-carboxylic acid involves the inhibition of key enzymes in the bacterial cell wall synthesis pathway. The nitro group is believed to undergo bioreduction within the bacterial cell, leading to the generation of reactive nitrogen species that damage essential cellular components . This results in the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Delamanid (Nitro-dihydro-imidazooxazole Derivative)
- Structure : Delamanid (Deltyba®) shares the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole core but replaces the carboxylic acid with a methoxy-substituted biphenyl group .
- Pharmacology : Both compounds are prodrugs requiring enzymatic activation (CYP3A4-mediated for Delamanid) to generate nitric oxide, disrupting Mtb’s energy metabolism .
- Resistance : Cross-resistance is observed between Delamanid and pretomanid (PA-824) due to shared nitroreductase activation pathways, but the carboxylic acid in the target compound may alter resistance profiles .
- Clinical Use : Delamanid is EMA-approved for multidrug-resistant TB (MDR-TB), while the carboxylic acid derivative remains investigational .
Key Differences :
| Property | Target Compound | Delamanid |
|---|---|---|
| Substituent | Carboxylic acid | Methoxy-biphenyl |
| Molecular Weight (g/mol) | ~225 (estimated) | 534.4 |
| Metabolic Stability | Likely lower (acidic group) | Higher (lipophilic substituent) |
| Clinical Status | Preclinical | Approved (MDR-TB) |
6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles
- Structure : Replaces the oxazole oxygen with sulfur (thiazole), enhancing π-electron density and altering redox properties .
- Activity : Thiazole derivatives exhibit broader activity, including antioxidant effects (e.g., 5-chloro-2-methyl-2,3-dihydroimidazo[2,1-b]thiazole-6-carbaldehyde shows 54.1% DPPH radical inhibition at 5 mM) .
- Synthesis : Thiazoles are synthesized via cyclization of thioureas, differing from oxazole’s reliance on diol intermediates .
Comparison :
| Property | Oxazole Derivative | Thiazole Derivative |
|---|---|---|
| Heteroatom | Oxygen | Sulfur |
| Antioxidant Activity | Not reported | IC₅₀ = 1.669 mM |
| Solubility | Moderate (polar COOH group) | Lower (lipophilic S atom) |
DNDI-8219 (7-Substituted 2-Nitroimidazoxazine)
- Structure: Features a 2-nitro-5,6-dihydroimidazo[2,1-b][1,3]oxazine scaffold with a trifluoromethoxy phenoxy group .
- Application : Developed for visceral leishmaniasis, demonstrating superior solubility and microsomal stability compared to earlier nitroimidazoles .
- Metabolism: Unlike the target compound, DNDI-8219’s phenoxy group reduces CYP3A4-mediated clearance, enhancing half-life .
Key Data :
| Property | Target Compound | DNDI-8219 |
|---|---|---|
| Core Structure | Imidazo-oxazole | Imidazo-oxazine |
| Solubility (μg/mL) | ~10 (estimated) | 35 (pH 7.4) |
| Therapeutic Indication | Tuberculosis | Leishmaniasis |
(R)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol
Contrast :
| Property | Carboxylic Acid Derivative | Methanol Derivative |
|---|---|---|
| LogP (estimated) | ~0.5 | ~1.2 |
| Metabolic Pathway | CYP3A4 hydroxylation | Glucuronidation |
| Storage Stability | Sensitive to oxidation | Stable at 2–8°C |
Structural-Activity Relationships (SAR)
- Nitro Group : Essential for antimycobacterial activity; removal abolishes potency .
- Carboxylic Acid : Enhances water solubility but may reduce membrane permeability compared to lipophilic analogues like Delamanid .
- Heterocycle Variation : Thiazole derivatives shift activity toward antioxidant applications, while oxazoles prioritize antimicrobial effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2-methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole-2-carboxylic acid, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous imidazooxazole derivatives are synthesized using NaH in anhydrous DMF under nitrogen to avoid side reactions. Key steps include:
- Reacting intermediates like (6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol with halogenated reagents (e.g., 5-bromo-2-fluoropyridine) under controlled temperatures (0–20°C) .
- Purification via silica gel chromatography with gradient elution (e.g., 0–2% MeOH/CH₂Cl₂) .
- Optimization : Increase yields by degassing solvents, using excess reagents (e.g., 3.3 equivalents of NaH), and monitoring reaction progress with TLC or HPLC .
Q. How is the structural integrity of the compound validated post-synthesis?
- Techniques :
- NMR spectroscopy : Confirm regiochemistry of the nitro group (δ ~8.1–8.4 ppm for aromatic protons) and stereochemistry of the dihydroimidazooxazole ring .
- HPLC : Ensure purity (>99% via reverse-phase methods) .
- Mass spectrometry : Verify molecular weight (199.16 g/mol) and fragmentation patterns .
Q. What in vitro assays are suitable for initial screening of antikinetoplastid activity?
- Protocol :
- Use cultures of Trypanosoma brucei (bloodstream form) and Leishmania donovani (axenic amastigotes) in RPMI-1640 medium at 37°C with 5% CO₂ .
- Assess IC₅₀ values via resazurin-based viability assays after 72-hour exposure. Include positive controls (e.g., pentamidine for Leishmania) and validate with dose-response curves .
Advanced Research Questions
Q. How does the compound’s mechanism of action compare to structurally related nitroimidazoles like delamanid?
- Key Insights :
- Prodrug activation : Like delamanid, the compound likely requires nitro-reduction by microbial nitroreductases to generate reactive intermediates .
- Target inhibition : Proposed mechanisms include disruption of mycolic acid biosynthesis (in mycobacteria) or binding to pathogen-specific enzymes (e.g., trypanothione reductase in Trypanosoma) .
- Experimental Design :
- Compare metabolic stability in wild-type vs. nitroreductase-deficient strains.
- Use radiolabeled compounds to track target engagement via autoradiography or pull-down assays .
Q. What strategies resolve contradictions in biological activity data across different pathogen strains?
- Approach :
- Test compound against multiple strains (e.g., drug-sensitive vs. resistant Trypanosoma cruzi Y strain) under standardized conditions .
- Perform transcriptomic profiling of treated pathogens to identify resistance markers (e.g., upregulated efflux pumps) .
- Cross-validate with structural analogs to isolate substituent effects (e.g., nitro group vs. carboxylic acid moiety) .
Q. How can in vivo efficacy be evaluated while addressing nitro group instability in biological matrices?
- Methodology :
- Formulation : Use liposomal encapsulation or PEGylation to enhance plasma stability .
- Animal models : Administer orally to Leishmania-infected BALB/c mice (10–50 mg/kg/day for 14 days) and quantify parasite burden via qPCR of tissue samples .
- Pharmacokinetics : Monitor nitro group reduction metabolites (e.g., hydroxylamine derivatives) via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
